Heneca
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Overview
Description
Preparation Methods
Heneca can be synthesized through both linear and convergent synthetic routes. One common method involves the use of 2-iodoadenosine-5’-N-ethylcarboxamide as a versatile intermediate . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce this compound in larger quantities for research and pharmaceutical applications .
Chemical Reactions Analysis
Heneca undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Heneca has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the A2A adenosine receptor and its interactions with other molecules.
Industry: This compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Heneca exerts its effects by selectively binding to A2A adenosine receptors. This binding increases intracellular cAMP levels, which in turn modulates various cellular processes. This compound also inhibits the production of superoxide anions in neutrophils, contributing to its anti-inflammatory effects . The molecular targets and pathways involved include the A2A adenosine receptor and downstream signaling pathways that regulate cAMP levels and immune responses .
Comparison with Similar Compounds
Heneca is unique in its high selectivity for A2A adenosine receptors compared to other adenosine receptor agonists. Similar compounds include:
NECA (5’-N-Ethylcarboxamidoadenosine): Another adenosine receptor agonist with broader receptor selectivity.
CGS 21680: A selective A2A adenosine receptor agonist with different pharmacokinetic properties.
CCPA (2-Chloro-N6-cyclopentyladenosine): A selective A1 adenosine receptor agonist. This compound’s uniqueness lies in its high affinity for A2A receptors and its potent antiaggregatory activity, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEACFAXFCKCHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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